molecular formula C17H15N3O2 B2901321 2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide CAS No. 860651-41-8

2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B2901321
CAS No.: 860651-41-8
M. Wt: 293.326
InChI Key: DSZDYTCWXVSOHX-WQRHYEAKSA-N
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Description

The compound “2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide” is likely to be an organic compound containing a benzisoxazole ring, which is a type of heterocyclic aromatic organic compound . Benzisoxazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzisoxazole ring attached to a 4-methylphenylmethylidene group via an acetohydrazide linker . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

Benzisoxazole derivatives are known to undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by the presence of the benzisoxazole ring and the 4-methylphenylmethylidene group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzisoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities . The specific mechanism of action would need to be determined through biological testing.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in various fields, such as medicine or materials science .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-6-8-13(9-7-12)11-18-19-17(21)10-15-14-4-2-3-5-16(14)22-20-15/h2-9,11H,10H2,1H3,(H,19,21)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZDYTCWXVSOHX-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322120
Record name 2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860651-41-8
Record name 2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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